2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide
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Overview
Description
2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that result in their biological activity . These changes can include inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities , suggesting that they can produce a variety of molecular and cellular effects.
Preparation Methods
The synthesis of 2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The specific synthesis of this compound may involve additional steps to introduce the chloro and carboxamide groups. Industrial production methods often utilize optimized reaction conditions and catalysts to improve yield and efficiency .
Chemical Reactions Analysis
2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Comparison with Similar Compounds
2-chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide can be compared with other indole derivatives, such as:
1-methyl-1H-indole-3-carboxamide: Lacks the chloro and phenyl groups, which may result in different biological activities.
2-chloro-1H-indole-3-carboxamide: Similar structure but without the methyl and phenyl groups, potentially altering its chemical reactivity and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its properties and applications.
Biological Activity
2-Chloro-1-methyl-N-phenyl-1H-indole-3-carboxamide is an indole derivative that has garnered attention for its diverse biological activities. This compound's unique structure, characterized by a chloro group, a methyl group, and a phenyl group, plays a significant role in its interaction with various biological targets. This article examines its biological activity, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{14}ClN_{3}O, with a molecular weight of approximately 284.74 g/mol. The compound belongs to the class of indole-2-carboxamides and exhibits a range of chemical reactivity.
Target Receptors
Research indicates that this compound interacts with several receptors, particularly cannabinoid receptors (CB1 and CB2). Its ability to modulate these receptors suggests potential applications in pain management and other therapeutic areas .
Biological Pathways
The compound is involved in various biochemical pathways that include:
- Anticancer Activity : It has shown promise as an antiproliferative agent against several cancer cell lines, exhibiting GI50 values in the nanomolar range .
- Antitubercular Effects : Preliminary studies indicate significant activity against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent.
- Anti-inflammatory Properties : Indole derivatives are known for their anti-inflammatory effects, which may be mediated through modulation of cytokine production and immune response.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. SAR studies have shown that:
- The presence of a chloro group at the 2-position enhances receptor binding affinity.
- Substituents on the phenyl ring can alter the pharmacological profile, affecting potency and selectivity for specific targets .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-Chloro-N-[2-(2-chlorophenyl)ethyl]-3-ethyl-1H-indole-2-carboxamide | Contains ethyl groups and additional chloro substituents | CB1 receptor activity |
N-(4-fluorophenyl)-2-chloro-N-methylindole-3-carboxamide | Fluorinated phenyl group; similar carboxamide structure | Anticancer activity |
4-(N,N-dimethylamino)-N-(phenyl)-indole-3-carboxamide | Dimethylamino group instead of chloro; altered pharmacophore | Potential neuroprotective effects |
This table illustrates how variations in substituents can lead to different biological activities, emphasizing the importance of structural modifications in drug design.
Case Studies and Research Findings
Recent studies have evaluated the biological properties of this compound:
- Antiproliferative Activity : A study demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, with some derivatives showing enhanced activity compared to standard treatments .
- Cannabinoid Receptor Modulation : Interaction studies revealed that it acts as an allosteric modulator at cannabinoid receptors, which could have implications for developing treatments for pain and neurological disorders.
- Antitubercular Properties : Research indicated that this compound has promising activity against tuberculosis, suggesting its potential as a new therapeutic agent in combating resistant strains .
Properties
IUPAC Name |
2-chloro-1-methyl-N-phenylindole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-19-13-10-6-5-9-12(13)14(15(19)17)16(20)18-11-7-3-2-4-8-11/h2-10H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXCKHSAQWRMSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.